5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde
Description
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde (CAS: 591212-74-7) is a heterocyclic compound featuring a fused benzofuran moiety linked to a 2-furaldehyde group.
Properties
IUPAC Name |
5-(3-oxo-1H-2-benzofuran-5-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-6-10-3-4-12(17-10)8-1-2-9-7-16-13(15)11(9)5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOXJOBCBWJAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=C(O3)C=O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350165 | |
| Record name | 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591212-74-7 | |
| Record name | 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with acetic anhydride under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a Vilsmeier-Haack reaction, where the benzofuran derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the aldehyde group at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: NaBH₄ in methanol at room temperature.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furancarboxylic acid.
Reduction: 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furanmethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzofuran ring may interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
5-(Nitrophenyl)-2-furaldehyde derivatives (e.g., 5-(4-nitrophenyl)-2-furaldehyde):
- Structural Differences : The benzofuran moiety is replaced by a nitrophenyl group, altering electronic properties (strong electron-withdrawing nitro group vs. electron-deficient benzofuran).
- Thermodynamic Properties : Nitrophenyl derivatives exhibit higher sublimation enthalpies (e.g., 105–115 kJ·mol⁻¹) due to stronger intermolecular dipole interactions . Benzofuran analogues may have lower sublimation enthalpies due to reduced polarity.
- Synthesis : Nitrophenyl derivatives are synthesized via condensation reactions with nitrogen bases (yields: 70–85%), whereas benzofuran-containing compounds require multi-step syntheses involving bromination or coupling reactions .
5-(4-Chlorophenyl)furan-2-carbaldehyde :
- Structural Differences : A chlorophenyl group replaces the benzofuran moiety. The chloro substituent enhances lipophilicity compared to the polar benzofuran lactone.
- Physical Properties : Melting point (126–128°C) is higher than typical benzofuran derivatives (e.g., 110–120°C for similar compounds), likely due to halogen-based packing efficiency .
Benzofuran-Based Analogues
- However, the isoindole-dione group introduces additional π-π stacking interactions . Thermal Stability: Decomposes at ~250°C, comparable to benzofuran-furaldehyde derivatives, which show stability up to 200–220°C .
5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde (CAS: 116750-06-2):
Key Comparative Data
Biological Activity
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde, also known by its CAS number 591212-74-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the molecular formula and features a unique structure that contributes to its biological activity. Its properties include:
| Property | Value |
|---|---|
| Molecular Weight | 232.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde. It has shown activity against various bacterial strains, particularly:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Exhibited moderate activity against Escherichia coli.
In vitro tests indicated that the compound had Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM , demonstrating its potential as an antibacterial agent .
Antifungal Activity
The compound has also been evaluated for antifungal activity. It disrupts cellular antioxidation systems, which is a novel approach to combat fungal pathogens resistant to conventional treatments. The specific mechanisms of action are still under investigation but may involve redox-active properties that target fungal cell metabolism .
Study on Antibacterial Activity
A study published in MDPI assessed the antibacterial effects of various benzofuran derivatives, including 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde. The results indicated significant antibacterial properties with lower cytotoxicity compared to traditional antibiotics .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Bacillus subtilis | 30 |
Research on Antifungal Mechanisms
Research focusing on redox-active compounds found that derivatives of benzofuran could effectively inhibit fungal growth by targeting oxidative stress responses in cells. The study concluded that compounds like 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde could serve as leads for developing new antifungal agents .
Synthesis and Derivatives
The synthesis of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde typically involves the condensation of benzofuran derivatives with furaldehyde under acidic conditions. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.
Table 2: Synthesis Pathways
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | Benzofuran + Furaldehyde | Acidic medium, heat |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
